Bosentan-d4 - 1065472-77-6

Bosentan-d4

Catalog Number: EVT-362233
CAS Number: 1065472-77-6
Molecular Formula: C27H29N5O6S
Molecular Weight: 555.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bosentan is a dual endothelin receptor antagonist that has been extensively studied for its effects on various cardiovascular and systemic conditions. Endothelin-1 (ET-1) is a potent vasoconstrictor and smooth-muscle mitogen, which plays a significant role in the pathophysiology of diseases such as pulmonary arterial hypertension (PAH), systemic sclerosis, and essential hypertension. Bosentan, by blocking the action of ET-1, has shown promise in treating these conditions and improving patient outcomes236.

Physical and Chemical Properties Analysis
  • Solubility and Dissolution Rate Studies: Assessing potential differences in solubility and dissolution behavior in various solvents [, ].
Applications in Various Fields

Pulmonary Arterial Hypertension

Bosentan has been shown to improve exercise capacity, cardiopulmonary hemodynamics, and WHO functional class in patients with PAH. It has been effective in both primary PAH and PAH associated with connective tissue diseases. The benefits of bosentan include a significant increase in the six-minute walking distance, improvement in the Borg dyspnea index, and a delay in clinical worsening23. The combination of bosentan with other treatments like epoprostenol has been explored, although the results suggest that further research is needed to fully understand the benefits and risks of such combination therapies4.

Systemic Sclerosis

In patients with systemic sclerosis, bosentan has been used to treat ischaemic digital ulcers, a common and debilitating manifestation of the disease. Bosentan treatment led to a reduction in the number of new digital ulcers, although it did not significantly affect the healing rate of existing ulcers6.

Essential Hypertension

Bosentan has been evaluated for its effects on blood pressure in patients with essential hypertension. It has been found to significantly lower blood pressure without causing significant changes in heart rate or activating neurohormonal systems, suggesting a potential role for endothelin in the maintenance of elevated blood pressure in these patients1.

Hypoxic Pulmonary Hypertension

In animal models, bosentan has been shown to prevent and reverse hypoxic pulmonary hypertension and vascular remodeling. It effectively blocked the pulmonary vasoconstrictor response to acute hypoxia and attenuated the development of pulmonary hypertension and associated right heart hypertrophy5.

Renal Protection

Bosentan has been investigated for its potential to protect against contrast media-induced nephrotoxicity. Studies in both isolated perfused rat kidneys and in vivo rat models have demonstrated that bosentan can markedly inhibit the reduction in renal function caused by contrast media10.

Pediatric Use

The pharmacokinetics, safety, and efficacy of bosentan have also been studied in pediatric patients with pulmonary arterial hypertension. While the data is less extensive than in adults, bosentan is being considered for use in this population as well9.

Antiproliferative Effects

Bosentan has been shown to inhibit the expression of transient receptor potential channels in pulmonary vascular myocytes, which are involved in calcium entry and cell proliferation. This suggests a mechanism for its antiproliferative effects, which may be particularly relevant in the treatment of idiopathic pulmonary arterial hypertension7.

Macitentan

Compound Description: Macitentan is a dual endothelin receptor antagonist (ERA) that acts on both endothelin A (ETA) and endothelin B (ETB) receptors. Similar to Bosentan-d4, it is primarily indicated for the treatment of pulmonary arterial hypertension (PAH). Macitentan exhibits a longer half-life than Bosentan-d4, allowing for once-daily dosing. It has demonstrated efficacy in improving exercise capacity, delaying clinical worsening, and enhancing hemodynamics in individuals with PAH [, , ].

Ambrisentan

Compound Description: Ambrisentan is a selective endothelin receptor antagonist that predominantly targets the endothelin A receptor (ETA). It is used in the treatment of pulmonary arterial hypertension (PAH). Compared to Bosentan-d4, Ambrisentan exhibits greater selectivity for the ETA receptor. This selectivity profile may offer advantages in minimizing certain side effects associated with ETB receptor blockade [].

Sildenafil

Compound Description: Sildenafil is a phosphodiesterase type 5 (PDE5) inhibitor commonly used for treating erectile dysfunction and pulmonary arterial hypertension (PAH). Unlike Bosentan-d4, which directly antagonizes endothelin receptors, Sildenafil enhances the effects of nitric oxide, a vasodilator, by inhibiting its degradation by PDE5. Sildenafil is often used in combination with ERAs like Bosentan-d4 in the management of PAH to achieve synergistic effects on pulmonary vasodilation [, ].

Tadalafil

Compound Description: Tadalafil, similar to Sildenafil, is a phosphodiesterase type 5 (PDE5) inhibitor commonly prescribed for erectile dysfunction and pulmonary arterial hypertension (PAH). Like Sildenafil, Tadalafil potentiates the effects of nitric oxide by inhibiting PDE5, leading to vasodilation. Tadalafil is also considered for combination therapy with endothelin receptor antagonists like Bosentan-d4 in the treatment of PAH [].

Iloprost

Compound Description: Iloprost is a synthetic analog of prostacyclin, a naturally occurring vasodilator and inhibitor of platelet aggregation. It is used in the treatment of pulmonary arterial hypertension (PAH) and systemic sclerosis. Iloprost exerts its therapeutic effects through prostacyclin receptors, distinct from the endothelin receptors targeted by Bosentan-d4. Both Iloprost and Bosentan-d4 have been explored in combination therapy for PAH and systemic sclerosis to leverage their different mechanisms of action [, ].

Mechanism of Action

Bosentan functions by competitively inhibiting the binding of ET-1 to its receptors (ETA and ETB) located on smooth muscle cells and endothelial cells. This inhibition prevents ET-1-induced vasoconstriction and proliferation of smooth muscle cells, which are key factors in the development of pulmonary hypertension and other vascular diseases. The pharmacological properties of bosentan have been characterized, showing its high affinity for ETA receptors and a somewhat lower affinity for ETB receptors8. Additionally, bosentan does not significantly affect the sympathetic nervous system or the renin-angiotensin system, which is advantageous as it does not lead to reflexive neurohormonal activation1.

Properties

CAS Number

1065472-77-6

Product Name

Bosentan-d4

IUPAC Name

4-tert-butyl-N-[5-(2-methoxyphenoxy)-2-pyrimidin-2-yl-6-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)pyrimidin-4-yl]benzenesulfonamide

Molecular Formula

C27H29N5O6S

Molecular Weight

555.6 g/mol

InChI

InChI=1S/C27H29N5O6S/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24/h5-15,33H,16-17H2,1-4H3,(H,30,31,32)/i16D2,17D2

InChI Key

GJPICJJJRGTNOD-RZOBCMOLSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC

Synonyms

4-(1,1-Dimethylethyl)-N-[6-(2-hydroxyethoxy-d4)-5-(2-methoxyphenoxy)[2,2’-bipyrimidin]-4-yl]benzenesulfonamide; p-tert-Butyl-N-[6-(2-hydroxyethoxy-d4)-5-_x000B_(o-methoxyphenoxy)-2-(2-pyrimidinyl)-4-pyrimidinyl]benzenesulfonamide; Actelion-d4; Ro 47-0203-d

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=NC=CC=N4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.